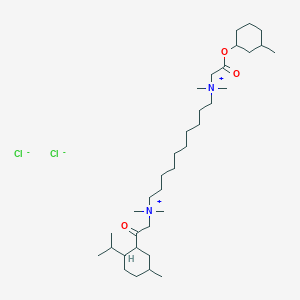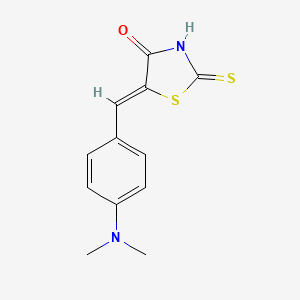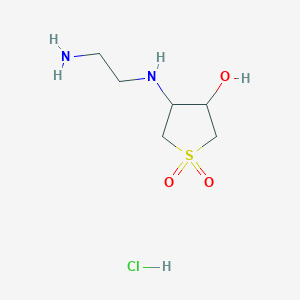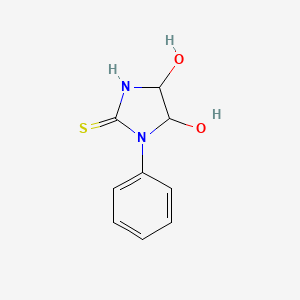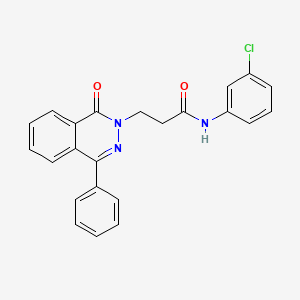
N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
Descripción general
Descripción
PARP1-IN-8 es un potente inhibidor de la poli (ADP-ribosa) polimerasa 1 (PARP1), una enzima involucrada en los procesos de reparación del ADN. PARP1 juega un papel crucial en la reparación de roturas de cadena simple en el ADN, y su inhibición puede conducir a la acumulación de daño en el ADN, causando finalmente la muerte celular. Esto hace que PARP1-IN-8 sea un compuesto valioso en la investigación y terapia del cáncer, particularmente para tumores con deficiencias en los mecanismos de reparación del ADN.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de PARP1-IN-8 involucra varios pasos clave, incluyendo reacciones de halogenación, esterificación e hidrólisis. Un método comienza con ácido 6-hidroxini-cotínico, que experimenta una reacción de halogenación seguida de esterificación e hidrólisis para producir el intermedio deseado . El proceso de síntesis está diseñado para ser rentable y proporcionar altos rendimientos, lo que lo hace adecuado para la producción industrial.
Métodos de producción industrial: La producción industrial de PARP1-IN-8 sigue rutas sintéticas similares pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados y procesos de flujo continuo para garantizar una calidad constante y un alto rendimiento. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones: PARP1-IN-8 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su eficacia y selectividad.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de PARP1-IN-8 incluyen agentes halogenantes, agentes esterificantes y agentes reductores. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar resultados óptimos.
Productos principales: Los productos principales formados a partir de estas reacciones son intermedios que se procesan posteriormente para producir el compuesto final, PARP1-IN-8. Estos intermedios son cruciales para la síntesis escalonada y aseguran la pureza y potencia del producto final.
Aplicaciones Científicas De Investigación
PARP1-IN-8 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, se utiliza para estudiar los efectos de la inhibición de PARP1 en las células tumorales, especialmente aquellas con mutaciones BRCA . En biología, ayuda a dilucidar el papel de PARP1 en las vías de reparación del ADN y la muerte celular. En medicina, PARP1-IN-8 se está investigando como un posible agente terapéutico para varios cánceres, incluyendo cáncer de mama y cáncer de ovario . Además, tiene aplicaciones en el desarrollo de nuevos fármacos y estrategias terapéuticas.
Mecanismo De Acción
PARP1-IN-8 ejerce sus efectos inhibiendo la actividad de PARP1, una enzima involucrada en la reparación de roturas de cadena simple en el ADN . Al unirse al dominio catalítico de PARP1, PARP1-IN-8 evita que la enzima repare el daño del ADN, lo que lleva a la acumulación de roturas en el ADN y, en última instancia, causa la muerte celular. Este mecanismo es particularmente eficaz en células cancerosas con deficiencias en la reparación de recombinación homóloga, como aquellas con mutaciones BRCA .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a PARP1-IN-8 incluyen otros inhibidores de PARP como olaparib, rucaparib y niraparib . Estos compuestos también se dirigen a PARP1 y se utilizan en la terapia del cáncer.
Singularidad: PARP1-IN-8 es único en su alta potencia y selectividad para PARP1 en comparación con otros inhibidores de PARP . Su afinidad de unión específica y su capacidad para inducir la muerte celular en células cancerosas con deficiencias de reparación del ADN lo convierten en una herramienta valiosa en la investigación y terapia del cáncer.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-9-6-10-18(15-17)25-21(28)13-14-27-23(29)20-12-5-4-11-19(20)22(26-27)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHFRMRSLOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7760065.png)
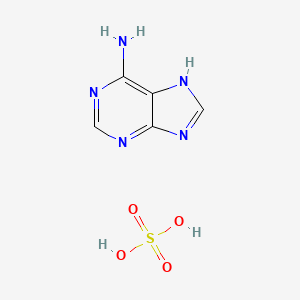
![b]Furan-21-yl acetate](/img/structure/B7760086.png)
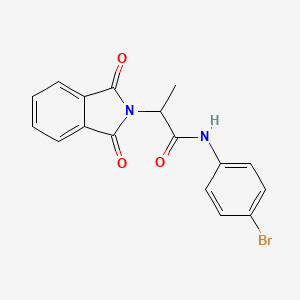
![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)
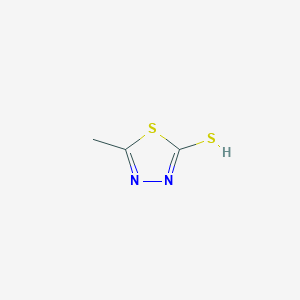
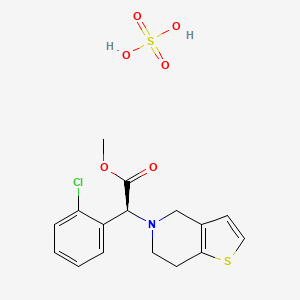

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)
